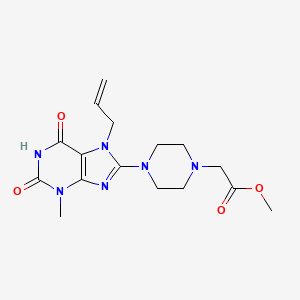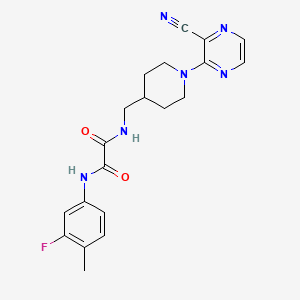
N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine” would be expected to contain a pyrazine ring attached to a morpholine ring via a methylene (-CH2-) bridge. The exact structure and conformation would depend on the specific conditions and environment .Scientific Research Applications
Fluorescence Quenching Studies
Research has investigated the fluorescence quenching of specific compounds by aromatic amines in mixed solvents, providing insights into the interactions between these molecules. These studies are crucial for understanding the fundamental properties of fluorescence and can lead to the development of new fluorescent materials and sensors (Deepa, Thipperudrappa, & Kumar, 2012).
Optical Properties of Heterocyclic Systems
Another area of research focuses on the optical properties of heterocyclic systems containing electron-donating amino groups. This work explores how different structural elements and environmental factors affect materials' thermal, redox, and fluorescence properties. Such studies are pivotal in the design of novel materials for electronic and photonic applications (Palion-Gazda et al., 2019).
Antimicrobial Compounds Development
There is ongoing research into compounds containing N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine for their potential antimicrobial activity. For instance, studies have synthesized novel derivatives incorporating this structure and evaluated their in vitro antimicrobial properties against various bacterial and fungal strains. These compounds show promise for developing new antimicrobial agents, addressing the increasing concern over antibiotic resistance (Desai, Patel, & Dave, 2016).
Fluorescent Sensing Applications
Research on fluorescent dyes based on 1H-pyrazolo[3,4-b]quinoline skeletons, including modifications with this compound, has shown potential for developing sensors capable of detecting small inorganic cations. These findings are significant for creating sensitive and selective sensors for environmental monitoring and diagnostic applications (Mac et al., 2010).
Synthesis of Bioactive Compounds
Research also includes the synthesis of bioactive compounds, such as antitumor and antimalarial agents, incorporating this compound. These studies contribute to drug discovery efforts by identifying new compounds with potential therapeutic applications (Saini, Jain, Kumar, & Jain, 2016).
Future Directions
The future research directions for “N-((2-morpholinopyridin-4-yl)methyl)pyrazin-2-amine” could involve further exploration of its synthesis, properties, and potential applications. This could include investigating its biological activity, studying its physical and chemical properties in more detail, and developing new synthetic routes. It could also involve studying its mechanism of action in more detail, and exploring potential uses in pharmaceuticals or other applications .
Properties
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-2-17-14(19-5-7-20-8-6-19)9-12(1)10-18-13-11-15-3-4-16-13/h1-4,9,11H,5-8,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZUELIUJVHFHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)CNC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,6-Dimethyl-1,5-dioxaspiro[2.4]heptane](/img/structure/B2979207.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2979213.png)

![(E)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2979217.png)


![3-[3-(4-Ethylpiperazin-1-yl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2979222.png)

![2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2979225.png)
![rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B2979226.png)

![N~6~-(3-methoxypropyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2979228.png)

